
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, a description of a compound would include its molecular formula, molecular weight, and structural formula. It might also include information about the functional groups present in the molecule .
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and mechanisms involved .Physical And Chemical Properties Analysis
This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .科学的研究の応用
Molecular Interactions and Pharmacophore Models
Studies have explored the molecular interactions of compounds with specific receptors, providing insights into the antagonist activities of compounds with specific structural features, such as those found in cannabinoids (Shim et al., 2002). These findings highlight the importance of conformational analysis and the development of pharmacophore models, which could be relevant for understanding the scientific applications of the specified compound.
Structural Conformations
The research on compounds similar in structure to "1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one" often focuses on their conformational properties. For example, studies on certain piperidine and pyrrolidine derivatives have described their twisted chair and envelope conformations, which are stabilized by intermolecular hydrogen bonds (Sundar et al., 2011). Such structural insights are crucial for understanding the chemical behavior and potential applications of similar compounds in scientific research.
Synthesis and Characterization
The synthesis and characterization of biologically active scaffolds, including those containing pyrrolo and pyridine groups, are of significant interest (Sroor, 2019). These studies provide valuable methodologies for the synthesis of complex compounds, which can be applied to generate derivatives of the specified chemical for further research applications.
Bioactivity and Drug Development
Research on the bioactivity of compounds with structural similarities, such as activity against specific receptors or in the development of antipsychotic agents, offers insights into the potential scientific applications of "1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one" (Rowley et al., 1997). These findings can guide research into novel therapeutic agents or diagnostic tools based on similar compounds.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3/c1-19(2,25-16-7-5-14(20)6-8-16)18(24)21-12-9-15(10-13-21)22-11-3-4-17(22)23/h5-8,15H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXWMJVPVNFANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)N2CCCC2=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

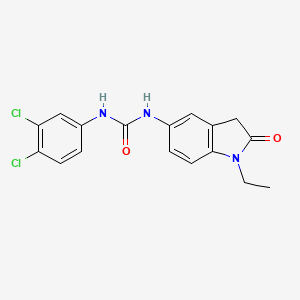
![5-{(Z)-[2,5-dimethyl-1-(2-pyrazinyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B2768897.png)
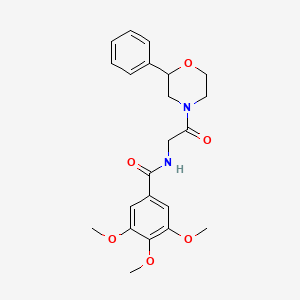
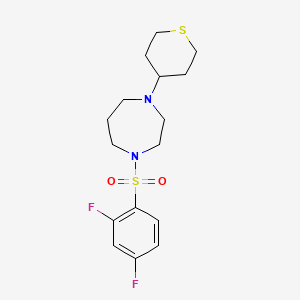
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2768903.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2768904.png)
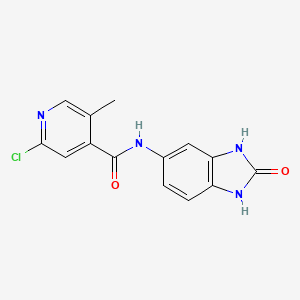
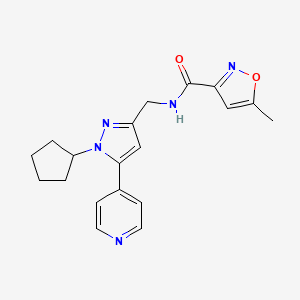
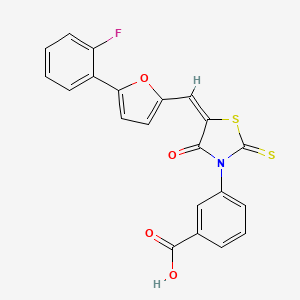

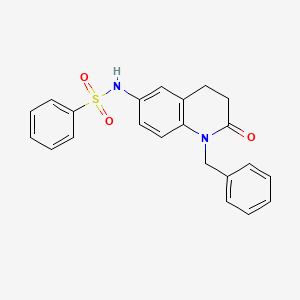
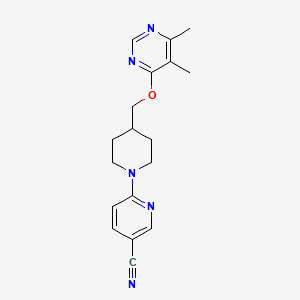
![11-benzyl-11H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-amine](/img/structure/B2768917.png)
